4-chloro-N,N-dimethylbut-2-enamide

Description

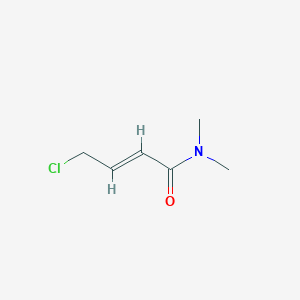

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10ClNO |

|---|---|

Molecular Weight |

147.60 g/mol |

IUPAC Name |

(E)-4-chloro-N,N-dimethylbut-2-enamide |

InChI |

InChI=1S/C6H10ClNO/c1-8(2)6(9)4-3-5-7/h3-4H,5H2,1-2H3/b4-3+ |

InChI Key |

ZHVZNMAFISXQSJ-ONEGZZNKSA-N |

Isomeric SMILES |

CN(C)C(=O)/C=C/CCl |

Canonical SMILES |

CN(C)C(=O)C=CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N,n Dimethylbut 2 Enamide and Analogous Structures

Direct Synthetic Routes

Direct synthetic approaches aim to assemble the 4-chloro-N,N-dimethylbut-2-enamide structure by forming the key amide and alkene functionalities in a highly convergent manner.

Halogenation Strategies for Enamide Precursors

The synthesis of halogenated compounds through the direct halogenation of unsaturated precursors is a fundamental transformation in organic chemistry. For the synthesis of this compound, this would involve the chlorination of a suitable butenamide precursor. Asymmetric alkene halogenation, in particular, has become a powerful tool for creating valuable chiral halogenated building blocks. nih.gov

However, the direct halogenation of allyl amides presents specific challenges. A primary difficulty is minimizing or preventing intramolecular reactions, such as halocyclization, where the amide's nitrogen or oxygen atom acts as an internal nucleophile. nih.gov This is especially pertinent when attempting intermolecular halofunctionalization, where an external nucleophile is intended to react. nih.gov Researchers have focused on developing catalyst systems that can promote the desired intermolecular reaction over the facile intramolecular cyclization, often with high stereoselectivity. nih.gov For instance, specific chiral catalysts have been shown to facilitate chloroetherification reactions with excellent stereoselectivities (enantiomeric ratios often >99:1) and regioselectivities (>20:1), demonstrating the potential to control the introduction of a halogen at a specific position in an enamide skeleton. nih.gov

Amidation Reactions Involving Halogenated Building Blocks

One of the most direct and common methods for synthesizing amides is the reaction between an amine and a carboxylic acid derivative, such as an acyl halide. nih.gov In the context of this compound, this involves the reaction of a halogenated but-2-enoyl building block with dimethylamine (B145610). A specific example from patent literature describes the synthesis of (E)-N,N-dimethyl-4-((2-((5-((Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenylbut-1-en-1-yl)pyridin-2-yl)oxy)ethyl)amino)but-2-enamide, an analogous structure, which was prepared by reacting the corresponding amine with (E)-4-chlorobut-2-enoyl chloride. google.com This highlights the utility of halogenated acyl chlorides as reactive intermediates for forming the final amide product.

The general approach involves coupling a suitable amine with an α-haloacetyl halide or a related activated carboxylic acid. nih.gov This method is widely applicable for producing a variety of secondary and tertiary α-chloro amides. nih.gov

Table 1: Representative Amidation Reactions for But-2-enamide (B7942871) Synthesis

| Halogenated Building Block | Amine | Product | Notes | Reference |

|---|---|---|---|---|

| (E)-4-chlorobut-2-enoyl chloride | Substituted amine | (E)-N,N-dimethyl-4-(...)but-2-enamide | The reaction is typically performed in the presence of a base to neutralize the HCl byproduct. | google.com |

| (E)-4-(dimethylamino)but-2-enoyl chloride | 6-AMINO-4-CHLORO-7-ETHOXYQUINOLINE-3-CARBONITRILE | (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(diMethylaMino)but-2-enaMide | Demonstrates the synthesis of a complex amide from a pre-formed butenoyl chloride. | chemicalbook.com |

Stereoselective Olefination Approaches to the But-2-enamide Skeleton

The geometry of the carbon-carbon double bond in the but-2-enamide skeleton is crucial, and stereoselective olefination reactions are a key strategy for controlling it. The Wittig reaction is a premier method for forming C=C bonds with high positional and often stereochemical control. mcmaster.ca This reaction involves an aldehyde and a phosphorus ylide.

To construct a but-2-enamide, a Wittig-type reaction could be envisioned between an appropriate aldehyde and a phosphorus ylide bearing the N,N-dimethylamide functionality. The stereoselectivity (E vs. Z) of the resulting alkene is highly dependent on the nature of the ylide. While triphenylphosphoranylides are common, they can present issues with stereoselectivity and the removal of the triphenylphosphine (B44618) oxide byproduct. mcmaster.ca In contrast, trialkylphosphoranylides often show high (E)-stereoselectivity, and the resulting trialkylphosphine oxides are water-soluble, simplifying purification. mcmaster.ca The development of specialized phosphonium (B103445) salts has further enabled one-pot homologation of aldehydes to enals under mild aqueous or anhydrous conditions, a strategy that could be adapted for enamide synthesis. mcmaster.ca

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect routes involve the synthesis of a precursor molecule that is subsequently converted into the target compound through one or more chemical transformations.

Transformations from Related Halogenated Alkenes and Amides

Functional group interconversion provides a powerful avenue for synthesizing target molecules from readily available starting materials. One such strategy is the vinylic substitution of a halogenated alkene. For instance, enamides can be prepared stereospecifically from vinyl bromides by direct substitution in the presence of a copper salt. scispace.com This method has been shown to work with both conjugated and non-conjugated alkenyl bromides, proceeding with high stereospecificity. scispace.com This suggests a potential pathway where a precursor like 1,4-dichlorobut-2-ene could undergo a selective substitution reaction with dimethylamine or a related nitrogen nucleophile.

Alternatively, transformations can begin from existing amides. The exceptional stability of amides makes them challenging to modify directly, but modern methods involving activation with reagents like triflic anhydride (B1165640) have enabled their reductive functionalization. acs.org This opens up possibilities for transforming a simpler amide into a more complex, functionalized target. acs.org One-pot reactions starting from halogenated amides have been developed to construct various nitrogen-containing heterocyclic structures, demonstrating that the halogenated amide motif is a versatile starting point for complex synthetic sequences. mdpi.com

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all reactants, offer an efficient approach to molecular complexity. caltech.edunih.gov These reactions are prized for their operational simplicity and atom economy. While a specific MCR for this compound is not prominently documented, the principles of MCRs suggest a plausible route. For example, a three-component reaction could theoretically assemble the but-2-enamide core from simpler building blocks in a single step. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations triggered by a single event. A notable example is the tandem benzyne-[2+2] cycloaddition with an enamide. nih.gov This process can lead to the formation of complex nitrogen heterocyles in a highly stereoselective manner, showcasing how an enamide functionality can be integrated into a sophisticated molecular architecture through a cascade sequence. nih.gov

Optimization of Synthetic Protocols

The successful synthesis of enamides, including this compound and its analogs, is highly dependent on the fine-tuning of various reaction conditions. This section delves into the key aspects of optimizing these synthetic protocols.

Catalytic Systems and Ligand Design in Enamide Synthesis

The choice of catalyst and accompanying ligands is paramount in directing the stereochemical outcome and efficiency of enamide synthesis. ruhr-uni-bochum.de Transition-metal catalyzed reactions are among the most effective methods for preparing enamides. thieme-connect.com

Ruthenium-based catalysts, for instance, have been successfully employed for the stereoselective synthesis of secondary enamides through the anti-Markovnikov addition of primary amides to terminal alkynes. organic-chemistry.org A catalyst system generated from bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II) with specific phosphine (B1218219) ligands can selectively produce the thermodynamically less favored Z-configured enamides. organic-chemistry.org For the synthesis of E-isomers, an in-situ double-bond isomerization can be facilitated using triethylamine (B128534) and molecular sieves at elevated temperatures. organic-chemistry.org

Rhodium catalysts, particularly when paired with chiral ligands, have shown exceptional performance in the asymmetric hydrogenation of enamides, a key process for producing chiral amines. thieme-connect.comresearchgate.net The development of conformationally defined, electron-rich, P-chiral bisphosphorus ligands, such as ArcPhos, has led to excellent enantioselectivities and high turnover numbers in the hydrogenation of tetrasubstituted enamides. researchgate.netnih.gov The stereoelectronic properties of these ligands are crucial for achieving high levels of stereocontrol. researchgate.netnih.gov Similarly, the tetraphenyl-substituted PyBox ligand has proven effective in controlling the stereochemistry of polycyclization reactions of tertiary enamides with high enantioselectivity. beilstein-journals.orgnih.gov

Cobalt-catalyzed asymmetric hydrogenation of enamides has also been investigated, with studies indicating that the reaction mechanism can be dependent on the specific enamide substrate. acs.orgresearchgate.net Computational and experimental data suggest that explicit solvent interactions are crucial for stabilizing transition states and accurately predicting the enantiomeric excess. acs.orgresearchgate.net

More recently, iron-catalyzed methods have been developed as a more economical and environmentally friendly alternative. For example, a procedure using ferrous acetate (B1210297) for the synthesis of N-acetyl enamides from ketoximes offers mild reaction conditions and straightforward purification. organic-chemistry.org Another iron-catalyzed system involving an iron(II) chloride catalyst with sodium iodide and an oxidant has been shown to facilitate the direct desaturation of amides to enamides. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ru(II) with 1,4-bis(dicyclohexylphosphino)butane | Hydroamidation of alkynes | High stereoselectivity for Z-enamides. | organic-chemistry.org |

| Rh-ArcPhos | Asymmetric Hydrogenation | Excellent enantioselectivities (up to >99% ee) and high turnover numbers. | researchgate.netnih.gov |

| (PhBPE)Co | Asymmetric Hydrogenation | Mechanism is substrate-dependent; solvent plays a key role. | acs.orgresearchgate.net |

| Fe(OAc)2 | Reductive Acylation of Ketoximes | Mild conditions, practical for large-scale synthesis. | organic-chemistry.org |

| FeCl2/NaI/PIDA | Dehydrogenation of Amides | Direct conversion of amides to enamides. | rsc.org |

Solvent Effects and Temperature Regulation for Improved Selectivity and Yield

The reaction environment, specifically the solvent and temperature, plays a critical role in the outcome of enamide synthesis. numberanalytics.com The choice of solvent can influence reaction rates, yields, and stereoselectivity by affecting the stability of intermediates and transition states. acs.orgresearchgate.netnumberanalytics.com

In the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes, toluene (B28343) was found to be the optimal solvent, affording the desired Z-enamide in high yield. acs.org In contrast, polar solvents such as DMF, THF, CH3CN, and 1,4-dioxane (B91453) resulted in poor yields or mixtures of isomers. acs.org For the direct synthesis of enamides via electrophilic activation of amides, diethyl ether was identified as the optimal solvent in combination with LiHMDS and triflic anhydride, a counterintuitive choice given the known reactivity of ethereal solvents with triflic anhydride. acs.orgnih.gov The use of tetrahydrofuran (B95107) (THF) or elevating the temperature in this system led to slightly lower conversions. acs.orgnih.gov In some cases, solvent effects have been tested for specific reaction steps, such as using xylene to obtain (Z)-indolic enamides in moderate yield during a dehydration reaction. oregonstate.edu

Temperature regulation is equally important for controlling the kinetics of the reaction and minimizing the formation of byproducts. numberanalytics.com In the aforementioned palladium-catalyzed hydroamidation, a temperature of 70 °C was found to be optimal, with both lower and higher temperatures leading to a decrease in yield. acs.org For the iron-catalyzed synthesis of N-acetyl enamides, a temperature range of 65–70 °C was employed to ensure a smooth reaction profile, avoiding the sudden exotherms that can occur with other methods. organic-chemistry.org Lowering the reaction temperature can also be a strategy to enhance selectivity, as demonstrated in studies of kinetic isotope effects where temperature changes influenced the observed effect. acs.org

| Reaction | Optimal Solvent | Optimal Temperature | Observations | Reference |

|---|---|---|---|---|

| Pd-catalyzed Hydroamidation | Toluene | 70 °C | Polar solvents like DMF and THF gave poor yields. | acs.org |

| Electrophilic Amide Activation | Diethyl ether | -78 °C to rt | THF as a solvent or higher temperatures led to lower conversion. | acs.orgnih.gov |

| Fe-catalyzed Reductive Acylation | THF or DMF | 65-70 °C | Controlled temperature avoids exothermic events. | organic-chemistry.org |

| Dehydration to Indolic Enamides | Xylene | Not specified | Yielded (Z)-enamides in moderate yield. | oregonstate.edu |

Advanced Isolation and Purification Techniques

The isolation and purification of the target enamide from the reaction mixture are critical final steps in the synthetic process. The stability of enamides often allows for purification by standard chromatographic methods.

Enamides and enecarbamates are generally stable enough to be purified by silica (B1680970) gel chromatography and can be stored for extended periods without decomposition. nih.gov This is a commonly used technique for obtaining pure enamide products. rsc.org For large-scale industrial applications, the development of facile purification procedures is crucial. The iron-catalyzed synthesis of N-acetyl enamides, for example, is noted for its simple purification steps, which is a significant advantage for scale-up. organic-chemistry.org

In the context of natural product isolation, which can inform synthetic purification strategies, column chromatography is a standard method for purifying enamides. researchgate.netrsc.org For instance, a new enamide biosurfactant produced by Fusarium proliferatum was purified using column chromatography. researchgate.netrsc.org The process involved extracting the crude biosurfactant, sometimes aided by ultrasonication to improve yield, followed by chromatographic separation. researchgate.netrsc.org While ultrasonication is mentioned in the context of extraction from a fermentation broth, its application could potentially be explored in the workup of synthetic reactions to enhance the recovery of the product from solid supports or biphasic mixtures.

The workup procedure following a reaction is also a key part of the isolation process. This often involves quenching the reaction, followed by extraction with an appropriate organic solvent and washing to remove inorganic salts and other water-soluble impurities before proceeding to chromatography or crystallization. rsc.orggoogle.com

Reactivity and Chemical Transformations of 4 Chloro N,n Dimethylbut 2 Enamide

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-chloro-N,N-dimethylbut-2-enamide is part of an α,β-unsaturated amide system. This conjugation makes the β-carbon electrophilic and susceptible to attack by nucleophiles (a Michael-type addition), while the double bond itself can undergo various addition and cycloaddition reactions.

While specific studies on the electrophilic addition to this compound are not extensively documented, the reactivity can be inferred from general principles of α,β-unsaturated amides. Electrophilic addition to such systems is often challenging due to the reduced nucleophilicity of the double bond caused by the electron-withdrawing amide group. However, reactions with strong electrophiles can occur. For instance, α,β-unsaturated amides can undergo copper-catalyzed intermolecular chloroazidation, which proceeds through an electrophile-assisted 1,4-addition pathway. researchgate.net In the case of this compound, the presence of the γ-chloro substituent would further influence the regioselectivity of such additions.

Superelectrophilic activation using strong acids like triflic acid or an excess of a Lewis acid like aluminum chloride can enhance the reactivity of α,β-unsaturated amides towards even weak nucleophiles. organic-chemistry.org This approach could potentially be applied to this compound to facilitate additions at the double bond.

The α,β-unsaturated amide moiety in this compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). The utility of cycloadditions lies in their ability to form cyclic structures with high stereocontrol. libretexts.org While specific Diels-Alder reactions involving this compound are not detailed in the provided search results, related enamides are known to participate in such transformations. nih.govwilliams.edu For example, transition metal-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes proceed under mild conditions where the corresponding thermal Diels-Alder reaction might fail. williams.edu This suggests that metal catalysis could be a viable strategy for engaging this compound in cycloadditions.

[2+2] cycloadditions are another class of reactions that could potentially involve the double bond of this compound. These reactions, often photochemically induced or involving ketenes, lead to the formation of four-membered rings. libretexts.org Enamides have been shown to undergo [2+2] cycloadditions with benzynes, leading to complex nitrogen-containing heterocycles through a tandem cycloaddition-pericyclic ring-opening-intramolecular N-tethered [4+2] cycloaddition sequence. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis can facilitate [3+2]-asymmetric annulation reactions of related halo-enals, suggesting a potential pathway for the synthesis of butenolides from substrates similar to this compound. acs.org

Asymmetric hydrogenation of the carbon-carbon double bond in α,β-unsaturated amides is a powerful method for creating chiral centers. Rhodium and Ruthenium complexes with chiral ligands are commonly employed for this purpose. acs.orggoogle.com For instance, Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated carbonyl compounds, including amides, can achieve high enantiomeric excess by introducing hydrogen bonding between the substrate and a thiourea-based ligand. acs.org Ruthenium(II) complexes bearing the BINAP ligand are also effective for the enantioselective hydrogenation of α,β-unsaturated carboxylic acids, a reaction where the carboxyl group is crucial for stereoselection. google.com While direct examples with this compound are not available, these methodologies are broadly applicable to α,β-unsaturated systems and could likely be adapted.

Other reduction methods for α,β-unsaturated systems include conjugate reduction using reagents like sodium dithionite (B78146) or through transfer hydrogenation with Hantzsch esters. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with a proton source, is a classic method for reducing aromatic rings but can also be applied to conjugated enones, typically leading to the β,γ-unsaturated carbonyl compound after kinetic protonation. wikipedia.org

A summary of relevant asymmetric hydrogenation catalysts is presented below:

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Rh(I)/ZhaoPhos | α,β-unsaturated carbonyls (amides, esters) | Utilizes hydrogen bonding with a thiourea (B124793) ligand for high enantioselectivity. acs.org |

| Ru(II)/BINAP | α,β-unsaturated carboxylic acids | Highly efficient for enantioselective hydrogenation. google.com |

| Rh(I)/DpenPhos | α- or β-acyloxy α,β-unsaturated phosphonates | Provides chiral α- or β-hydroxy phosphonic acid derivatives with excellent enantioselectivity. nih.gov |

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.org Ring-closing metathesis (RCM) of olefin-containing enamides using ruthenium-based catalysts, such as Grubbs' catalysts, is a known method for synthesizing protected five- and six-membered cyclic enamides. organic-chemistry.orgnih.gov If this compound were to be incorporated into a larger molecule with another olefinic moiety, intramolecular RCM could be a viable strategy for constructing a cyclic system. The success of such a reaction would depend on the specific substrate and the catalyst used. For instance, the first-generation Grubbs' catalyst has been shown to be effective for the ring closure of methallyl acrylates, despite the electron-deficient nature of the double bonds. organic-chemistry.org

Reactions Involving the Chlorine Atom

The allylic chlorine atom in this compound is a key site for reactivity, primarily through nucleophilic substitution.

The chlorine atom is susceptible to displacement by a wide range of nucleophiles. Patent literature describes the use of this compound in reactions where it is added dropwise to a solution containing a nucleophile, such as a phenoxide, in a solvent like DMF. google.com This suggests a standard SN2 or SN2' type reaction mechanism.

An important transformation involving the chlorine atom is intramolecular cyclization. For instance, treatment of related γ-chloro-α,β-unsaturated amides can lead to the formation of butenolides. nih.govresearchgate.net This type of reaction likely proceeds via an initial nucleophilic attack (e.g., by an oxygen nucleophile) at the γ-position, displacing the chloride, followed by or concerted with cyclization. Similarly, intramolecular radical cyclization has been observed in related systems, such as 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes, to form five- or six-membered rings. cas.cn This suggests that radical-initiated processes could also be a potential reaction pathway for this compound.

The table below summarizes potential nucleophilic substitution reactions:

| Nucleophile Type | Potential Product | Reaction Conditions Example |

|---|---|---|

| Phenoxides | γ-Aryloxy-N,N-dimethylbut-2-enamide | DMF, room temperature google.com |

| Oxygen Nucleophiles (intramolecular) | Butenolides | Base-mediated cyclization nih.govresearchgate.net |

| Nitrogen Nucleophiles | γ-Amino-N,N-dimethylbut-2-enamide | Standard nucleophilic substitution conditions |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed, Nickel-Catalyzed)

The vinyl chloride moiety in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are particularly effective for such transformations. uwindsor.ca

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling organoboron compounds with organic halides. uwindsor.cadergipark.org.tr In the context of this compound, a palladium catalyst, typically with a phosphine (B1218219) ligand, would facilitate the reaction with an aryl or vinyl boronic acid. The general catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Cl bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca The reaction tolerates a wide array of functional groups. uwindsor.ca For instance, enantioenriched potassium β-trifluoroboratoamides have been successfully cross-coupled with various aryl and heteroaryl chlorides using a palladium catalyst, demonstrating the feasibility of such reactions on similar amide scaffolds with complete retention of stereochemistry. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Similar to palladium, nickel-catalyzed processes can couple vinyl chlorides with a range of nucleophilic partners. While the general mechanistic steps are analogous to palladium catalysis, nickel's unique electronic properties can lead to different reactivity patterns and substrate scope.

The table below summarizes potential cross-coupling reactions involving this compound, based on established methodologies for similar substrates.

| Reaction Name | Catalyst System (Example) | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Ar-B(OH)₂ | 4-Aryl-N,N-dimethylbut-2-enamide |

| Heck Coupling | Pd(OAc)₂ / Ligand / Base | Alkene | Substituted Dienamide |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | 4-Substituted-N,N-dimethylbut-2-enamide |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Terminal Alkyne | Conjugated Enynamide |

| Buchwald-Hartwig Amination | Pd Catalyst / Ligand / Base | Amine (R₂NH) | 4-Amino-N,N-dimethylbut-2-enamide |

Reductive Dehalogenation Processes

Reductive dehalogenation, or hydrodehalogenation, involves the replacement of the chlorine atom with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation or metal-hydride reagents. A particularly efficient method for similar substrates involves palladium-catalyzed hydrodehalogenation. researchgate.net For example, α-halo-β-arylbutenolides have been effectively dehalogenated using a palladium catalyst with N,N-diisopropylethylamine (DIPEA) acting as both a base and a hydrogen source, yielding the corresponding butenolides in high yields. researchgate.net This protocol is notable for its mild conditions and tolerance of various functional groups. researchgate.net Applying this to this compound would yield N,N-dimethylbut-2-enamide.

Transformations at the Amide Moiety

The amide group in this compound can also undergo a range of chemical transformations.

Chemo- and Regioselective Reactions with Organometallic Reagents

The α,β-unsaturated amide system presents two primary electrophilic sites for attack by organometallic reagents: the carbonyl carbon (C-1) and the β-carbon (C-3). This leads to a competition between 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-position). libretexts.org The chemo- and regioselectivity of the reaction are highly dependent on the nature of the organometallic reagent used. libretexts.orgyoutube.com

Hard Nucleophiles (e.g., Grignard and Organolithium Reagents): These reagents are highly reactive and tend to favor irreversible, kinetically controlled 1,2-addition to the carbonyl group. libretexts.orglibretexts.org The reaction of this compound with a Grignard reagent (R-MgX) would likely lead to the formation of a ketone after an initial addition-elimination sequence, which could then be attacked by a second equivalent of the Grignard reagent. saskoer.ca It is crucial that these reactions are conducted in anhydrous conditions, as organometallic reagents are strong bases that react readily with protic solvents like water. youtube.comlibretexts.org

Soft Nucleophiles (e.g., Organocuprates/Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer nucleophiles and exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated carbonyls. youtube.com Their reaction with this compound would be expected to result in the addition of the alkyl group to the β-carbon, yielding a 3-substituted-4-chloro-N,N-dimethylbutanamide.

The following table outlines the expected outcomes of reactions with different organometallic reagents.

| Organometallic Reagent | Reagent Type | Expected Mode of Addition | Predicted Product Structure |

| R-MgX (Grignard) | Hard | 1,2-Addition | Ketone (after addition-elimination) |

| R-Li (Organolithium) | Hard | 1,2-Addition | Ketone (after addition-elimination) |

| R₂CuLi (Gilman) | Soft | 1,4-Conjugate Addition | β-Substituted Amide |

Derivatization of the Amide Nitrogen and Carbonyl Oxygen

The amide functionality can be derivatized through several reaction pathways. The carbonyl oxygen can be protonated or engaged by Lewis acids to activate the amide. The nitrogen atom, being part of a tertiary amide, is less reactive but the group as a whole can be transformed.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the amide into an amine, specifically 4-chloro-N,N-dimethylbut-2-en-1-amine.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 4-chlorobut-2-enoic acid. This process typically requires harsh conditions, such as prolonged heating with strong acid or base.

N-N Coupling: While challenging, intermolecular cross-dehydrogenative N-N coupling reactions have been developed for certain amides. d-nb.info For N-methoxyamides, reaction with benzotriazoles in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) can form N-N bonds. d-nb.info While not directly applicable to a tertiary amide like this compound, this points to the expanding toolkit for N-functionalization.

Cascade and Tandem Reactions Utilizing this compound

The multiple reactive sites in this compound make it an excellent candidate for cascade or tandem reactions, where multiple bonds are formed in a single synthetic operation.

A potential cascade sequence could be initiated by a palladium-catalyzed carbopalladation. ehu.es For example, a Heck reaction could be followed by a subsequent cross-coupling reaction. In such a scenario, the initial oxidative addition of Pd(0) to the C-Cl bond forms a vinylpalladium(II) intermediate. This intermediate can then undergo a carbopalladation reaction with an alkene. The resulting σ-alkylpalladium(II) species can then participate in a termination step, such as a Suzuki coupling with a boronic acid, to form a complex polyfunctional molecule. ehu.es

Another possibility involves cascade reactions initiated by conjugate addition. A Michael addition of a suitable nucleophile to the β-position could generate an enolate intermediate. This enolate could then participate in an intramolecular cyclization or be trapped by an electrophile, leading to the rapid construction of complex molecular architectures. Organocatalysis, using chiral primary amines, can activate α,β,γ,δ-unsaturated systems for cascade reactions, suggesting that the butenamide scaffold could be employed in similar transformations. core.ac.uk

Mechanistic Investigations of Reactions Involving 4 Chloro N,n Dimethylbut 2 Enamide

Elucidation of Reaction Pathways and Transition State Geometries

Understanding the reaction pathways of 4-chloro-N,N-dimethylbut-2-enamide involves mapping the sequence of bond-breaking and bond-forming events that transform reactants into products. This includes the characterization of all intermediates and transition states. For a molecule with both a vinylic halide and an activated double bond, several competing pathways are plausible, including nucleophilic vinylic substitution, radical reactions, and metal-catalyzed cross-coupling reactions.

Nucleophilic vinylic substitution on chloro-alkenes can proceed through different mechanisms, such as an addition-elimination pathway. libretexts.orgegyankosh.ac.in This pathway involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a carbanionic intermediate. libretexts.org The subsequent elimination of the chloride ion restores the double bond. The presence of the electron-withdrawing amide group in this compound would be expected to activate the double bond toward such nucleophilic attack.

In catalyst-free cycloadditions involving related ynamides and 2-halomethyl phenols, a formal [4+2] cycloaddition has been proposed to proceed through the formation of a keteniminium intermediate. acs.org

Identification and Characterization of Reactive Intermediates

The short-lived species that exist between reactants and products are reactive intermediates. Their identification is crucial for confirming a proposed reaction mechanism. For reactions involving this compound, several types of intermediates could be anticipated based on analogous systems.

Radical Intermediates: In copper(I)-mediated reactions of similar halo-dienamides, cyclization is understood to proceed through radical intermediates. warwick.ac.uk The reaction is initiated by a halogen atom transfer from the substrate to the copper(I) complex, generating an alkyl radical which can then undergo further reactions.

Organometallic Intermediates: Metal-catalyzed reactions, such as hydroamination or cross-coupling, would involve the formation of organometallic intermediates. For instance, iridium-catalyzed hydroamination of olefins with amides proceeds via the oxidative addition of the N-H bond to the iridium center. escholarship.org

Carbanionic Intermediates (Meisenheimer-type complexes): In nucleophilic aromatic substitution, which shares mechanistic features with nucleophilic vinylic substitution, the initial attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.org A similar carbanionic intermediate would be expected in the addition-elimination pathway for this compound.

Keteniminium Intermediates: In certain cycloaddition reactions of ynamides, the formation of a keteniminium intermediate has been proposed as a key step. acs.org

Trapping experiments are a powerful tool for detecting such transient species and providing evidence for a proposed reaction pathway. acs.org

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives can dramatically alter the rate and outcome of a reaction by opening up new, lower-energy pathways.

Metal Catalysts:

Copper(I): Copper(I) complexes are effective catalysts for atom transfer radical cyclization (ATRC) reactions of halo-amides. warwick.ac.uk They facilitate the initial halogen abstraction to generate the key radical intermediate.

Gold(I): Gold catalysts, such as BrettPhosAuCl, have been used for the stereoselective synthesis of (Z)-β-halogenated enamides from haloalkynes and nitriles, proceeding through a proposed Ritter-type reaction mechanism. researchgate.net

Palladium(0): Palladium catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Heck) and can facilitate the reaction of alkenyl halides with various coupling partners. acs.org

Additives: In some reactions, additives are crucial. For example, silver salts like AgNTf₂ are often used with gold chlorides to abstract the chloride and generate a more reactive cationic gold catalyst. researchgate.net Bases are also common additives, used to neutralize acidic byproducts or to promote elimination steps. sci-hub.se

The table below summarizes the roles of different catalysts in reactions involving analogous halo-enamide or α,β-unsaturated amide systems.

| Catalyst System | Analogous Reaction Type | Role of Catalyst | Reference |

| CuBr/TPA | Atom Transfer Radical Cyclization | Facilitates halogen atom transfer to initiate radical formation. | warwick.ac.uk |

| BrettPhosAuCl / AgNTf₂ | Ritter Reaction of Haloalkynes | Generates a cationic gold species that activates the alkyne for nucleophilic attack by a nitrile. | researchgate.net |

| Iridium bisphosphine complexes | Olefin Hydroamination | Mediates oxidative addition of N-H bonds and subsequent olefin insertion. | escholarship.org |

Kinetic Studies and Rate Law Determination

While no specific kinetic studies have been published for this compound, such investigations are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rate, a rate law can be determined. The rate law provides mathematical evidence for which species are involved in the rate-determining step of the reaction. For example, a reaction found to be first-order in both the enamide and a nucleophile would suggest that both are involved in the slowest step, consistent with a bimolecular process like an addition-elimination mechanism.

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful technique where an atom in a reactant is replaced by one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C). Analyzing the position of the isotope in the product can reveal which bonds are broken and formed during the reaction. For this compound, one could envision several informative experiments:

Deuterium (B1214612) Labeling: Replacing a proton at a specific position with deuterium could help elucidate elimination or proton transfer steps.

¹³C Labeling: Incorporating a ¹³C atom at one of the alkene carbons could track skeletal rearrangements or confirm the site of nucleophilic attack.

¹⁵N Labeling: Using an ¹⁵N-labeled amide could provide insight into reactions that directly involve the nitrogen atom or the amide bond.

These experiments can provide definitive evidence for or against proposed pathways, such as rearrangements or specific atom transfer events.

Computational Mechanistic Studies (e.g., Density Functional Theory (DFT) for Energy Profiles)

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for exploring reaction mechanisms. acs.org DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, and transition states.

Calculate the relative energies of these species to map out a complete energy profile for a proposed reaction pathway.

Identify the lowest-energy path and thus the most likely mechanism.

Gain insight into the origins of stereoselectivity.

For instance, a computational study on a related compound, (E)-N,N′-ethylene-1,2-diamino-bis(N,N-dimethylbut-2-enamide), was used to understand its structure and non-covalent interactions. researchgate.net Similar DFT studies on this compound could be used to compare the energy barriers for a radical versus a polar nucleophilic substitution pathway, thereby predicting the most favorable reaction course under a given set of conditions.

The table below outlines hypothetical computational targets for studying reactions of this compound.

| Computational Target | Information Gained | Reference Analogy |

| Transition State Search | Geometry and energy barrier of the rate-determining step. | ethernet.edu.et |

| Intermediate Geometry Optimization | Structure and stability of potential radical or ionic intermediates. | researchgate.net |

| Reaction Energy Profile | Comparison of the feasibility of different mechanistic pathways (e.g., addition-elimination vs. radical). | acs.org |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and bonding interactions within the molecule and intermediates. | acs.org |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Chloro N,n Dimethylbut 2 Enamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 4-chloro-N,N-dimethylbut-2-enamide in solution.

One-dimensional ¹H and ¹³C NMR spectra provide initial information, but a complete and unambiguous assignment of all proton and carbon signals requires two-dimensional NMR techniques. youtube.comsemanticscholar.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduemerypharma.com For this compound, a COSY spectrum would show a cross-peak between the olefinic protons H-2 and H-3, and another between H-3 and the protons of the chloromethyl group (H-4), confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms (¹JCH). emerypharma.comcolumbia.edu It allows for the direct assignment of a carbon signal based on its attached proton's signal. For instance, the proton signal for the N-methyl groups will correlate to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comcolumbia.edu This provides long-range connectivity information, piecing the molecular fragments together. Key HMBC correlations for this compound would include:

The N-methyl protons (H-5) correlating to the carbonyl carbon (C-1) and the N-methyl carbons (C-5).

The olefinic proton H-2 correlating to the carbonyl carbon (C-1) and the C-4 carbon.

The protons on C-4 correlating to the olefinic carbon C-2.

By combining these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C resonances can be achieved.

Table 1: Hypothetical ¹H and ¹³C NMR Spectral Data and Key 2D NMR Correlations for this compound. Data is predicted and serves for illustrative purposes.

| Position | Atom | Hypothetical Chemical Shift (ppm) | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlation | Key HMBC (¹H-¹³C) Correlations |

|---|---|---|---|---|---|

| 1 | C=O | ~165.5 | - | - | H-2, H-3, H-5 |

| 2 | =CH | ~6.20 | H-3 | C-2 | C-1, C-4 |

| 3 | =CH | ~6.95 | H-2, H-4 | C-3 | C-1, C-5 |

| 4 | CH₂Cl | ~4.15 | H-3 | C-4 | C-2, C-3 |

| 5 | N(CH₃)₂ | ~2.95, ~3.05 (at low temp) | - | C-5 | C-1, C-5 |

In the solid state, molecular tumbling is restricted, leading to broad NMR signals. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. osu.eduemory.edu Solid-state NMR can provide valuable structural information about this compound that is not accessible in solution. rsc.org This includes details on molecular conformation, packing in the crystal lattice, and the presence of different polymorphs. Specifically, SSNMR can be used to study the planarity of the amide bond and the torsional angles along the molecule's backbone, providing a picture of its conformation in the solid phase.

The C-N bond in amides has a partial double bond character, which restricts rotation. researchgate.netlibretexts.org In N,N-dimethylamides, this makes the two methyl groups chemically inequivalent. Dynamic NMR (DNMR) spectroscopy is used to study this rotational barrier. unibas.it

At low temperatures, the rotation around the C-N bond of this compound is slow on the NMR timescale, and two distinct signals for the N-methyl groups are observed. As the temperature is increased, the rate of rotation increases. The two signals broaden, coalesce into a single broad peak at a specific temperature (the coalescence temperature), and then sharpen into a single time-averaged signal at higher temperatures. semanticscholar.org By analyzing the line shapes of the signals at different temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational dynamics of the molecule. auremn.org.br

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₆H₁₀ClNO).

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural confirmation. Under electron impact (EI) ionization, the molecular ion undergoes characteristic fragmentation. libretexts.org Common fragmentation pathways for this molecule would include alpha-cleavage and inductive cleavage. libretexts.orgyoutube.comyoutube.com

Alpha-Cleavage: This is a common fragmentation for carbonyl compounds. Cleavage of the bond alpha to the carbonyl group can result in the formation of a stable acylium ion. For this compound, this could involve the loss of the dimethylamino radical (•N(CH₃)₂) or the chlorobutenyl radical.

Loss of Chlorine: A prominent fragmentation would be the loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ cation.

McLafferty Rearrangement: A McLafferty rearrangement is unlikely for this specific structure due to the lack of a gamma-hydrogen on a flexible alkyl chain.

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry.

| Proposed Fragment Ion | Formula | Nominal m/z | Proposed Origin |

|---|---|---|---|

| [M]⁺ | [C₆H₁₀ClNO]⁺ | 147/149 | Molecular Ion |

| [M-Cl]⁺ | [C₆H₁₀NO]⁺ | 112 | Loss of Chlorine radical |

| [C₄H₄ClO]⁺ | [C₄H₄ClO]⁺ | 103/105 | Alpha-cleavage with loss of •N(CH₃)₂ |

| [C₄H₇N]⁺ | [C₄H₇N]⁺ | 69 | Cleavage of C-C bond adjacent to C=O |

| [N(CH₃)₂]⁺ | [C₂H₆N]⁺ | 44 | Dimethylamino cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization

For this compound, the key vibrational bands would be:

Amide I Band (C=O stretch): This is a very strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1680-1630 cm⁻¹. Its position is sensitive to the local environment.

C=C Stretch: The carbon-carbon double bond stretch will give rise to a band around 1650 cm⁻¹.

C-H Bending: The trans configuration of the double bond is often confirmed by a strong out-of-plane C-H bending vibration around 970 cm⁻¹.

C-N Stretch: The amide C-N stretching vibration is typically found in the 1400-1200 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch will appear in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong |

| C=C Stretch | Alkene | 1660 - 1640 | Medium |

| C-H Bend (out-of-plane) | trans-Alkene | ~970 | Strong |

| C-N Stretch | Amide | 1420 - 1380 | Medium |

| C-Cl Stretch | Alkyl Halide | 800 - 600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Elucidation of Relevant Derivatives

While obtaining suitable crystals of this compound itself might be challenging, X-ray crystallography of a suitable solid derivative would provide the definitive solid-state structure. mdpi.com This technique yields a precise three-dimensional map of electron density in the crystal, from which the exact positions of all non-hydrogen atoms can be determined.

The resulting structural data would provide:

Unambiguous Confirmation of Connectivity: Verifying the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Providing accurate measurements of all geometric parameters. For example, it would confirm the partial double bond character of the C-N amide bond through its length (typically ~1.33 Å) compared to a normal C-N single bond (~1.47 Å).

Stereochemistry and Conformation: It would definitively confirm the trans (E) geometry of the C=C double bond and reveal the preferred conformation of the molecule in the crystal lattice, including the planarity of the amide group.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or weak C-H···O hydrogen bonds, that stabilize the crystal structure.

Table 4: Representative Geometric Parameters Expected from X-ray Crystallography of a Derivative. Values are typical and for illustrative purposes.

| Parameter | Expected Value |

|---|---|

| C1=O1 Bond Length | ~1.24 Å |

| C1-N1 Bond Length | ~1.33 Å |

| C2=C3 Bond Length | ~1.32 Å |

| C4-Cl Bond Length | ~1.78 Å |

| O1-C1-N1 Bond Angle | ~122° |

| C2-C3-C4 Bond Angle | ~125° |

| H2-C2-C3-H3 Dihedral Angle | ~180° (for trans isomer) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

A comprehensive review of scientific literature reveals a notable absence of specific studies on the chiroptical properties of chiral derivatives of this compound. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical elucidation of chiral molecules. It relies on the differential absorption of left- and right-circularly polarized light, providing crucial information on the absolute configuration and conformational preferences of molecules with non-superimposable mirror images.

While the principles of chiroptical spectroscopy are well-established for a wide array of chiral compounds, dedicated research into the synthesis and subsequent ECD analysis of chiral derivatives originating from this compound appears to be an unexplored area of chemical science. The introduction of a chiral center into the this compound scaffold would be a prerequisite for any chiroptical investigation. Such a modification could theoretically be achieved through stereoselective synthesis or the introduction of a chiral substituent.

In a hypothetical scenario where a chiral derivative of this compound were to be synthesized, its ECD spectrum would be anticipated to exhibit characteristic Cotton effects. The sign and magnitude of these effects would be directly related to the spatial arrangement of the chromophores within the molecule and their electronic transitions. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be instrumental in correlating the experimentally observed ECD spectrum with a specific absolute configuration.

The potential for such derivatives to exhibit interesting chiroptical properties exists, given the presence of the α,β-unsaturated amide chromophore. However, without experimental data, any discussion of specific spectral features, such as the wavelengths of maximum absorption (λmax) or molar ellipticity values ([θ]), would be purely speculative.

The lack of available data precludes the presentation of detailed research findings or the construction of a data table on the chiroptical properties of chiral this compound derivatives. Future research in this area would first need to focus on the successful synthesis and isolation of stable, enantiomerically pure derivatives, which could then be subjected to advanced spectroscopic characterization, including ECD analysis.

Theoretical and Computational Chemistry Studies on 4 Chloro N,n Dimethylbut 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of chemical compounds. For 4-chloro-N,N-dimethylbut-2-enamide, these calculations provide fundamental insights into its reactivity, stability, and intermolecular interactions. Theoretical studies are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the N,N-dimethylamino group and the C=C double bond, which are the most electron-rich regions. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing carbonyl group and the C-Cl bond. This distribution suggests that the molecule would be susceptible to electrophilic attack at the nitrogen and the double bond, and nucleophilic attack at the carbonyl carbon and the carbon bearing the chlorine atom.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher chemical hardness indicates greater resistance to changes in its electron distribution.

Illustrative Data for Reactivity Descriptors of this compound

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

Note: The data in this table is illustrative and represents typical values for a molecule with this structure based on general principles of computational chemistry. No specific experimental or published computational data for this exact compound were found.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butenamide chain allows for the existence of multiple conformers for this compound. Conformational analysis is performed by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy to map out the potential energy surface (PES). This analysis helps identify the most stable conformers (global and local minima on the PES) and the energy barriers between them.

The primary dihedral angles of interest would be around the C-C and C-N single bonds. The rotation around the C2-C3 bond, for instance, would influence the relative positions of the vinyl group and the chloromethyl group. The most stable conformer is expected to be the one that minimizes steric hindrance between the bulky N,N-dimethylamino group, the chlorine atom, and the methyl group. Theoretical calculations are essential for determining the geometries and relative energies of these conformers. nih.gov

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. nih.gov For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms and, significantly, on the carbon atom attached to the chlorine, indicating electron-deficient areas susceptible to nucleophilic attack. bohrium.com This visual tool complements the information derived from HOMO/LUMO analysis.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iucr.orgnih.gov For this compound, MD simulations can provide valuable insights into its behavior in a solution, such as water or an organic solvent. These simulations can reveal how the solvent molecules arrange themselves around the solute and how intermolecular interactions, like hydrogen bonding between the carbonyl oxygen and water, influence its conformational preferences and dynamics. iucr.orgnewpesticideregistrations.com

By simulating the system over a period of time (from nanoseconds to microseconds), MD can predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This can help in understanding the solvation shell structure around the hydrophobic (alkyl and chloro-substituted parts) and hydrophilic (amide group) regions of the molecule.

Prediction of Reaction Pathways and Selectivity through Computational Modeling

Computational modeling can be employed to predict the most likely pathways for chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) for a particular pathway determines its kinetic feasibility.

For example, in a nucleophilic substitution reaction at the carbon bearing the chlorine atom, computational models could compare the activation energies for different nucleophiles or different reaction mechanisms (e.g., SN2 vs. SN2'). This allows for the prediction of reaction outcomes and selectivity under various conditions, guiding synthetic efforts. ambeed.com

Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. nih.govnih.gov For this compound, several types of non-covalent interactions are anticipated.

Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region of another molecule. This interaction, though often weaker than hydrogen bonding, can be a significant structure-directing force.

Illustrative Hirshfeld Surface Analysis Data for a Hypothetical Crystal Structure of this compound

| Intermolecular Contact | Percentage Contribution |

|---|---|

| H···H | 45% |

| C-H···O | 25% |

| C-H···Cl | 15% |

Note: This data is illustrative and represents a plausible distribution of intermolecular contacts for a molecule of this type. No published crystal structure or Hirshfeld analysis for this specific compound was found.

Applications of 4 Chloro N,n Dimethylbut 2 Enamide in Complex Organic Synthesis

Role as a Versatile Building Block for the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of biologically active compounds and functional materials. msesupplies.com The strategic incorporation of 4-chloro-N,N-dimethylbut-2-enamide into synthetic routes provides an efficient means to construct these important molecular architectures. The presence of both an electrophilic center at the chlorine-bearing carbon and a nucleophilic enamide system allows for a variety of cyclization strategies. beilstein-journals.org

Enamides, as a class of compounds, are recognized for their amphiphilic nature, capable of participating in cyclization reactions through the generation of iminium species. beilstein-journals.org These intermediates can then undergo further reactions, such as electrophilic additions or isomerizations, to yield diverse N-heterocyclic systems. beilstein-journals.org The application of enamides in tandem reactions is a straightforward approach for synthesizing nitrogen-containing products. beilstein-journals.org

Research has demonstrated the utility of related enamide structures in cyclization reactions to form key heterocyclic cores. For instance, tandem cyclization/Mannich reactions of tertiary enamides have been employed to construct tricyclic N-heterocycles, which are essential precursors in the synthesis of certain alkaloids. beilstein-journals.org While direct examples detailing the specific cyclization pathways of this compound are not extensively documented in the provided results, the reactivity principles of enamides strongly suggest its potential in similar transformations. msesupplies.combeilstein-journals.org

Utility in the Synthesis of Advanced Organic Materials Precursors

The functional groups within this compound make it a suitable precursor for the synthesis of advanced organic materials. The enamide functionality is a known component in the development of electroactive polymers. msesupplies.com For example, polymers containing N-methyl pyrrole, a related heterocyclic structure, have been synthesized for specific applications like DNA alkylation. msesupplies.com

The reactivity of the chloro-substituent allows for its use in introducing specific functionalities into larger molecules, which can then be polymerized or used to modify existing polymers. The electron-withdrawing nature of the chlorine atom can also influence the electronic properties of resulting materials. While the direct polymerization of this compound is not explicitly detailed, its derivatives hold potential in creating materials with tailored optical, electronic, and thermal properties.

Integration into Strategies for Natural Product Synthesis (Focus on Synthetic Routes, Not Product Bioactivity)

The synthesis of natural products often requires the use of versatile building blocks that can be elaborated into complex molecular architectures. dokumen.pub Enamides are valuable synthons in this regard, with their cyclization reactions providing access to the core structures of many natural alkaloids. beilstein-journals.org

Recent advancements in enamide-based cyclization reactions, such as enamide–alkyne cycloisomerization and [3 + 2] annulation, have been pivotal in the total synthesis of various natural products. beilstein-journals.org For example, the total synthesis of (–)-cephalocyclidin A, a pentacyclic alkaloid, utilizes a polycyclization of a tertiary enamide to construct a key tricyclic N-heterocycle. beilstein-journals.org

While the specific application of this compound in a completed natural product synthesis is not explicitly mentioned in the provided search results, its structural motifs are present in intermediates for complex molecule synthesis. Patent literature discloses the use of this compound in the synthesis of tetrasubstituted alkene compounds, which are complex molecules, though their final application as natural products is not specified. google.comgoogle.com The reactivity of this compound makes it a plausible candidate for inclusion in synthetic routes toward various natural products containing nitrogen heterocycles or substituted alkene chains.

Development of Novel Reagents and Catalysts from this compound Derivatives

The chemical reactivity of this compound allows for its derivatization into novel reagents and catalysts. The chloro group can be displaced by various nucleophiles to introduce new functional groups, thereby creating a library of derivatives with potentially unique chemical properties.

For instance, Schiff base compounds, which can be synthesized from related amino-enamides, are known to form complexes with metal ions and have applications in catalysis. researchgate.netresearchgate.net These complexes can be utilized in a variety of organic transformations. While a direct lineage from this compound to a specific catalyst is not provided, the fundamental chemistry of its functional groups suggests this possibility. The development of amine-borane derivatives for applications such as reductive amination also highlights how modifications of such structures can lead to new reagents. purdue.edu

Future Directions and Emerging Research Avenues for 4 Chloro N,n Dimethylbut 2 Enamide Research

Implementation in Automated Synthesis and Flow Chemistry Platforms

The integration of 4-chloro-N,N-dimethylbut-2-enamide into automated synthesis and flow chemistry platforms represents a significant step towards enhancing production efficiency and reproducibility. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up.

For analogous compounds like 4-hydroxy-N,N-dimethylbutanamide, continuous flow microwave reactors have demonstrated remarkable efficiency. One study achieved an 83% yield for this related amide at a 150°C residence time of just 90 seconds, operating at a flow rate of 20 mL/min. This approach is suitable for kilogram-scale production with high product quality. Adapting such a system for the synthesis of this compound could involve the continuous feeding of precursors into a heated microreactor, enabling precise control over reaction parameters and minimizing reaction times.

Automated platforms can further be employed for the optimization of reactions involving this compound as a reactant. High-throughput experimentation (HTE) can rapidly screen various catalysts, solvents, and reaction conditions to identify optimal protocols for its transformations, such as cross-coupling or cyclization reactions. nih.gov

Exploration of Sustainable and Green Chemistry Methodologies in its Synthesis and Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic processes. carlroth.com Future research on this compound will likely focus on developing more environmentally benign methods for its synthesis and subsequent use.

Key areas of exploration include:

Microwave-Assisted Synthesis: Drawing parallels from related amides, microwave-assisted synthesis offers a promising green alternative to conventional heating. A 2023 protocol for 4-hydroxy-N,N-dimethylbutanamide using a lab-made microwave reactor achieved an 89% yield in 8 minutes without any solvent waste. This dramatically reduces reaction time and energy consumption compared to traditional reflux methods.

Enzymatic Catalysis: Biocatalysis presents a highly selective and sustainable approach. Enzymes like Novozym 435 have been used for the amidation of related acids, operating under mild conditions and often with high enantioselectivity. Exploring lipases or amidases for the synthesis or transformation of this compound could lead to greener and more efficient processes.

Use of Greener Solvents: Research into replacing hazardous solvents like dichloromethane (B109758) or toluene (B28343) with more sustainable alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or bio-based solvents like Cyrene™ is a critical aspect of green chemistry. carlroth.com Future studies could validate the use of such solvents in reactions involving this compound.

Table 1: Comparison of Microwave vs. Conventional Synthesis for a Structurally Related Amide

| Parameter | Microwave Synthesis | Conventional Reflux |

|---|---|---|

| Reaction Time (minutes) | 8 | 720 |

| Yield (%) | 89 | 68 |

| Energy Consumption (kWh/g) | 0.12 | 1.45 |

| Purity (HPLC, %) | 99.1 | 95.3 |

Discovery of Novel Reaction Pathways and Catalytic Systems

The unique combination of an electrophilic chlorinated alkyl chain and a nucleophilic amide group in this compound opens the door to a wide array of potential chemical transformations. Future research will likely focus on uncovering novel reaction pathways and the catalytic systems that enable them.

Photoredox and Light-Induced Catalysis: Visible light-induced radical cyclization has been successfully applied to related N-aryl-N-methylbut-2-enamides to synthesize indolin-2-ones. researchgate.net This suggests that this compound could be a suitable substrate for similar light-mediated intramolecular or intermolecular reactions, potentially leading to novel heterocyclic structures.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. mdpi.com Asymmetric dearomative three-component reactions have been developed using related α,β-unsaturated systems in the presence of chiral catalysts, yielding complex N-heterocyclic products with high stereoselectivity. chinesechemsoc.org Exploring the participation of this compound in such reactions could provide rapid access to diverse and structurally unique compound libraries.

Advanced Catalytic Systems: The development of novel catalysts is crucial for unlocking new reactivity. This includes manganese(I)-catalyzed hydrophosphination of α,β-unsaturated nitriles and esters, which could be adapted for butenamide systems. rug.nl Furthermore, investigating palladium-catalyzed cascade reactions, such as Heck/Suzuki sequences, could transform this compound into complex polycyclic structures. ehu.es

Advanced Computational and Machine Learning Approaches for Reactivity Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery process.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. These calculations can predict its reactivity, elucidate reaction mechanisms, and rationalize stereochemical outcomes. rug.nl For instance, computational studies on related Schiff base amides have used Hirshfeld surface analysis and non-covalent interaction (NCI) plots to understand crystal packing and intermolecular forces, which influence the material's properties. researchgate.netresearchgate.net

Predictive Modeling for Chemical Properties: The hydrogen-bond acceptor ability of the amide group is a critical parameter influencing its interactions. Quantum chemical descriptors, such as the local minimum in the electrostatic potential (Vmin), have been used to predict H-bond basicity (pKBHX) for a wide range of compounds. acs.org Applying these models to this compound can provide insights into its behavior in different chemical environments.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for a desired transformation. By inputting the structure of this compound and a target product, these models could suggest the most promising catalysts, solvents, and temperatures, significantly reducing the experimental effort required for optimization.

Q & A

Q. What synthetic routes are commonly employed for preparing 4-chloro-N,N-dimethylbut-2-enamide, and what are their yields?

The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 4-chlorobutanoyl chloride with dimethylamine in anhydrous solvents like dichloromethane or THF under inert conditions yields the target amide. details analogous syntheses using hydrazine derivatives and DMF/POCl₃ systems, achieving yields >90% after purification . Key steps include controlled reagent addition (e.g., POCl₃ at -5°C to avoid side reactions) and reflux conditions. Characterization via melting point, FT-IR (amide C=O stretch at ~1680 cm⁻¹), and NMR ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirms amide formation (C=O stretch at 1670–1680 cm⁻¹) and absence of unreacted acid chloride (no -COCl peak at ~1800 cm⁻¹) .

- ¹H NMR : Key signals include the dimethylamino group (δ 2.8–3.1 ppm, singlet) and the α,β-unsaturated enamide protons (δ 5.5–6.5 ppm, multiplet) .

- ¹³C NMR : Carbonyl resonance at ~170 ppm and alkene carbons at 120–130 ppm .

- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 190.1 g/mol for C₆H₁₀ClNO) .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

Non-polar aprotic solvents (e.g., DCM, THF) are preferred to stabilize intermediates. highlights the use of N-methylpyrrolidone (NMP) over DMF to avoid dimethylamine impurities. Reflux temperatures (80–100°C) and inert atmospheres (N₂/Ar) prevent oxidation of the enamide double bond .

Advanced Research Questions

Q. How can tautomeric forms of this compound be resolved in spectroscopic analysis?

The enamide group may exhibit keto-enol tautomerism. In ¹H NMR, tautomers are identified via distinct NH signals (e.g., δ 9.22 and 8.96 ppm for two NH environments) and splitting patterns in the alkene region. Variable-temperature NMR (VT-NMR) or deuterated DMSO can suppress exchange broadening and clarify tautomeric ratios . Computational methods (DFT) predict stable tautomers, validated by coupling constants in COSY spectra .

Q. What mechanistic role does the Vilsmeier-Haack reaction play in synthesizing intermediates for this compound?

The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates formylation or cyclization of aromatic precursors. For example, demonstrates its use in generating indole intermediates via electrophilic substitution. The reaction proceeds via a chlorophosphorus intermediate, activating the substrate for nucleophilic attack by dimethylamine. Kinetic studies show POCl₃ stoichiometry (1.2–1.5 eq) critically impacts yield and byproduct formation .

Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be troubleshooted?

Contaminants from excess reagents (e.g., residual ethyl acetate) may cause extra peaks, as seen in . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes impurities. For ambiguous signals, 2D NMR (HSQC, HMBC) assigns correlations between protons and carbons, resolving structural ambiguities. For example, HMBC can confirm conjugation between the enamide and chloro substituent .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict reactivity sites (e.g., nucleophilic attack at the β-carbon of the enamide). TD-DFT simulations align UV-Vis spectra (λmax ~250 nm) with experimental data, confirming π→π* transitions .

Methodological Considerations

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and stoichiometry. reports 98% yield at 70°C with 1:1.2 substrate:amine ratio .

- Spectral Interpretation : Compare experimental NMR shifts with databases (e.g., SDBS) or computed spectra (Gaussian 09) .

- Troubleshooting : LC-MS monitors reaction progress; quenching with aqueous NaHCO₃ removes acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.